molecular formula C8H6ClN3 B1590145 3-Chloro-6-pyrrol-1-yl-pyridazine CAS No. 5096-76-4

3-Chloro-6-pyrrol-1-yl-pyridazine

Cat. No. B1590145
CAS RN: 5096-76-4
M. Wt: 179.6 g/mol
InChI Key: LQIVORYEWIDSDK-UHFFFAOYSA-N
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Description

3-Chloro-6-pyrrol-1-yl-pyridazine (3CPP) is a synthetic compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound with a five-membered ring system containing a nitrogen atom and a chlorine atom. 3CPP has been studied for its ability to form stable complexes with metal ions and its potential use as a ligand in coordination chemistry. Additionally, 3CPP has been studied for its biological activity, with research suggesting that it may have potential therapeutic applications.

Scientific Research Applications

Application Summary

The compound “3-Chloro-6-pyrrol-1-yl-pyridazine” has been studied in the field of crystallography and chemistry . The compound is almost planar, with a dihedral angle between the aromatic rings of 2.82° .

Method of Application

The compound was studied using a Bruker Kappa APEXII CCD diffractometer . The data collection was done using APEX2, and the cell refinement was done using SAINT . The structure was solved using SHELXS97 and refined using SHELXL97 .

Results or Outcomes

The packing results in polymeric chains extending along the a axis . In the crystal, molecules are connected to each other through intermolecular C—H N hydrogen bonds, resulting in R 2 2 (10) ring motifs .

properties

IUPAC Name

3-chloro-6-pyrrol-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-7-3-4-8(11-10-7)12-5-1-2-6-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIVORYEWIDSDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507298
Record name 3-Chloro-6-(1H-pyrrol-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-pyrrol-1-yl-pyridazine

CAS RN

5096-76-4
Record name 3-Chloro-6-(1H-pyrrol-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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